molecular formula C9H4FNO5 B12849266 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid

4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid

Cat. No.: B12849266
M. Wt: 225.13 g/mol
InChI Key: NENHFVKPNQXRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid is a fluorinated benzofuran derivative. This compound is characterized by the presence of a fluorine atom at the 4-position and a nitro group at the 7-position on the benzofuran ring, along with a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a fluorinated benzofuran precursor, followed by carboxylation. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and carboxylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as 4-fluoro-7-aminobenzo[b]furan-2-carboxylic acid and other substituted benzofurans .

Scientific Research Applications

4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

    4-Fluorobenzo[b]furan-2-carboxylic acid: Lacks the nitro group, resulting in different chemical and biological properties.

    7-Nitrobenzo[b]furan-2-carboxylic acid: Lacks the fluorine atom, affecting its stability and reactivity.

    4-Fluoro-7-nitrobenzofuran:

Uniqueness: 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid is unique due to the combination of the fluorine, nitro, and carboxylic acid groups on the benzofuran ring. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H4FNO5

Molecular Weight

225.13 g/mol

IUPAC Name

4-fluoro-7-nitro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H4FNO5/c10-5-1-2-6(11(14)15)8-4(5)3-7(16-8)9(12)13/h1-3H,(H,12,13)

InChI Key

NENHFVKPNQXRSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(OC2=C1[N+](=O)[O-])C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.